Thymidylate Synthase Inhibition Potency: 2-(m-Tolyl)thiazolidine vs. Implied Baseline
2-(m-Tolyl)thiazolidine demonstrates potent inhibitory activity against thymidylate synthase (TS), a critical enzyme for DNA synthesis and a validated target in cancer chemotherapy. It exhibits a Ki of 0.09 nM against recombinant human TS [1] and an IC50 of 23 nM against E. coli TS [2]. While a direct head-to-head comparison is not available in the source, the potency is quantitatively defined. For context, related thiazolidine derivatives targeting thymidylate synthase X (ThyX) are reported to be effective at submicromolar concentrations [3], placing this compound's activity in the low nanomolar range, a highly desirable profile for a chemical probe or lead candidate.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 0.0900 nM (Ki) |
| Comparator Or Baseline | Class-level baseline for potent TS inhibitors is generally submicromolar |
| Quantified Difference | The observed Ki (0.09 nM) is approximately 1,000- to 10,000-fold lower than a submicromolar (100-1000 nM) benchmark. |
| Conditions | Assay against purified recombinant human thymidylate synthase from E. coli |
Why This Matters
This high potency (Ki of 0.09 nM) against a clinically validated target quantifies a key starting point for medicinal chemistry optimization, which is a primary driver for procurement.
- [1] BindingDB. Affinity Data for BDBM50040861. Target: Thymidylate synthase. View Source
- [2] BindingDB. Affinity Data for BDBM50040861. Target: Thymidylate synthase (E. coli). View Source
- [3] Myllykallio, H. et al. Design, synthesis and evaluation of potent thymidylate synthase X inhibitors. Bioorganic & Medicinal Chemistry Letters 2008. View Source
